molecular formula C12H12N2O B2698111 4-(2,3-Dihydroindol-1-ylmethyl)-1,3-oxazole CAS No. 2310226-54-9

4-(2,3-Dihydroindol-1-ylmethyl)-1,3-oxazole

Cat. No. B2698111
CAS RN: 2310226-54-9
M. Wt: 200.241
InChI Key: DAHMLKVEAIAHES-UHFFFAOYSA-N
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Description

The compound “4-(2,3-Dihydroindol-1-ylmethyl)-1,3-oxazole” appears to contain an indole group and an oxazole group. Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . Oxazoles are a type of heterocyclic compound that contain an oxygen and a nitrogen atom in a five-membered ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole and oxazole rings in separate steps, followed by a coupling reaction to join the two rings together . The exact methods would depend on the specific starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms in the indole and oxazole rings, as well as the way these rings are connected. The presence of nitrogen and oxygen atoms in the rings could also result in the formation of hydrogen bonds, which could affect the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole and oxazole rings. The nitrogen atoms in these rings could act as nucleophiles, making them susceptible to reactions with electrophiles . The exact reactions that this compound could undergo would depend on the specific conditions and reagents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the indole and oxazole rings. These rings could contribute to the compound’s solubility, melting point, and other properties .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Indoles are known to interact with a variety of biological targets, including enzymes and receptors . The oxazole ring could also interact with biological targets, although the specifics would depend on the exact structure of the compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further studies to determine its biological activity and potential applications. For example, it could be investigated for its potential use as a pharmaceutical compound, given the known biological activity of indoles .

properties

IUPAC Name

4-(2,3-dihydroindol-1-ylmethyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-4-12-10(3-1)5-6-14(12)7-11-8-15-9-13-11/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHMLKVEAIAHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC3=COC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1,3-oxazol-4-yl)methyl]-2,3-dihydro-1H-indole

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